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(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA

Lipidomics Enzymology Retinal Biology

This (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA (C26:4n-6-CoA) is the activated thioester of hexacosatetraenoic acid, a critical substrate for ELOVL4 elongase. Unlike generic VLC-acyl-CoAs, its exact C26 chain and ω-6 desaturation pattern are mandatory for accurate ELOVL4 kinetic assays and ULC-PUFA synthesis studies. Use it to validate STGD3-linked mutations or as a standard in LC-MS/MS diagnosis of peroxisomal disorders. Insist on authenticated 11Z,14Z,17Z,20Z stereochemistry to ensure reproducible results.

Molecular Formula C47H78N7O17P3S
Molecular Weight 1138.1 g/mol
Cat. No. B15547185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA
Molecular FormulaC47H78N7O17P3S
Molecular Weight1138.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h8-9,11-12,14-15,17-18,34-36,40-42,46,57-58H,4-7,10,13,16,19-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b9-8-,12-11-,15-14-,18-17-/t36-,40-,41-,42+,46-/m1/s1
InChIKeyCXUKHIHKLFZEFF-UGUUHRENSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA (C26:4(Omega-6)-CoA): A Definitive VLC-PUFA CoA Substrate


(11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA (C26:4n-6-CoA) is an omega-6 very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) [1]. It is the activated, CoA-thioester form of hexacosatetraenoic acid, a key metabolite at the nexus of PUFA biosynthesis and peroxisomal beta-oxidation [2]. As a direct substrate for the ELOVL4 elongase complex, it serves as a critical chemical probe for studying the synthesis of ultra-long-chain PUFAs (ULC-PUFAs, >C26), which are essential for retinal and neuronal function [3].

Why (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA Cannot Be Substituted by a General 'Very-Long-Chain Acyl-CoA'


Generic 'very-long-chain acyl-CoA' analogs are unsuitable replacements for (11Z,14Z,17Z,20Z)-hexacosatetraenoyl-CoA due to the exquisite chain-length and double-bond specificity of the key biosynthetic enzyme, ELOVL4 [1]. While other elongases like ELOVL2 and ELOVL5 can utilize shorter C20-C22 PUFA-CoAs, they are incapable of elongating substrates beyond C22 [2]. Furthermore, ELOVL4's activity is highly dependent on the specific desaturation pattern of its substrate, showing a strong preference for omega-3 precursors like EPA-CoA (20:5n3) over other C20-C22 PUFA-CoAs [3]. Therefore, substituting this specific C26:4n-6-CoA with a saturated C26:0-CoA, a shorter chain C20:4-CoA, or a differently desaturated C26:6-CoA will yield inaccurate data on ELOVL4-mediated VLC-PUFA synthesis and subsequent peroxisomal beta-oxidation kinetics [4].

Quantitative Differentiation Guide for (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA: Evidence-Based Selection Criteria


Substrate Specificity for ELOVL4-Dependent VLC-PUFA Biosynthesis

The ELOVL4 elongase, the primary enzyme responsible for synthesizing C26 and longer VLC-PUFAs, shows a clear, quantifiable preference for specific PUFA-CoA substrates. In a head-to-head comparison, the elongation of 20:5n3-CoA to VLC-PUFAs was significantly more efficient than that of 22:6n3-CoA [1]. This establishes the principle that the exact chain length and double-bond configuration of the acyl-CoA dictate reaction efficiency. By extension, this specific C26:4n-6-CoA is the precise product of prior ELOVL4 elongation cycles, making it the only relevant substrate for studying subsequent elongation steps to >C28 PUFAs. Using a saturated C26:0-CoA would bypass the specific structural recognition of ELOVL4's substrate-binding pocket, which has evolved for PUFA chains [2].

Lipidomics Enzymology Retinal Biology

Critical Metabolic Fate in Peroxisomal Beta-Oxidation Deficiency

In a model of human peroxisomal acyl-CoA oxidase (AOX) deficiency, the accumulation of 26:6n-3 is a key pathological feature. Following intraperitoneal injection of [U-13C]-18:3n-3, AOX knockout mice showed significantly reduced labeling of the final product, 22:6n-3 (DHA), and a concurrent, strong accumulation of labeled 24:6n-3 and 26:6n-3 after 72 hours [1]. This highlights that VLC-PUFA-CoAs like C26:6n-3 are not merely inert intermediates but are 'runaway elongation by-products' that accumulate in disease states due to impaired peroxisomal clearance. The closely related C26:4n-6-CoA is likely subject to the same metabolic bottleneck, making it an essential standard for lipidomic analysis in studies of Zellweger syndrome, adrenoleukodystrophy, and other peroxisomal biogenesis disorders.

Metabolic Disease Peroxisomal Disorders Lipid Metabolism

In Vivo Metabolic Stability and Chain Elongation in Neural Tissue

The metabolic fate of hexacosatetraenoic acid (the non-esterified form of the target compound) has been directly quantified in vivo. Four hours after intracerebral injection of [1-14C]C26:4,n-6 into neonatal rat brains, a significant portion of the radioactivity was recovered in even longer-chain VLC-PUFAs, including C28-36 tetraenoic and C26-28 pentaenoic fatty acids, providing direct evidence for its role as a substrate for further elongation [1]. This demonstrates that the C26:4,n-6 chain is not an end-product but a biosynthetic intermediate. Using a shorter-chain analog like C24:4-CoA would not provide the same insight into the final steps of ULC-PUFA synthesis in neural tissue, where chain lengths up to C38 have been observed [2].

Neuroscience In Vivo Metabolism Fatty Acid Elongation

High-Impact Research and Industrial Applications for (11Z,14Z,17Z,20Z)-Hexacosatetraenoyl-CoA


Characterization of Novel ELOVL4 Variants and Inhibitors

Use as a specific substrate in enzymatic assays to determine the kinetic parameters (e.g., Km, Vmax) of wild-type and mutant ELOVL4 elongases. This is essential for validating the functional impact of ELOVL4 mutations found in Stargardt-like macular dystrophy (STGD3) and for screening potential therapeutic inhibitors of the enzyme [1].

Quantitative Lipidomics for Peroxisomal Disorder Diagnostics

Employ as an authenticated reference standard for developing and validating targeted LC-MS/MS or LC-HRMS assays. This compound is required for the accurate quantification of C26:4n-6-CoA and related VLC-PUFA species in patient-derived fibroblasts, plasma, or tissue samples, aiding in the diagnosis and monitoring of Zellweger syndrome, X-linked adrenoleukodystrophy, and other peroxisomal biogenesis disorders [2].

Elucidating ULC-PUFA Biosynthesis in Neural and Retinal Tissues

Utilize as a key precursor in stable-isotope tracer studies (e.g., with 13C or 2H labeling) in primary cell cultures (e.g., retinal pigment epithelium, neurons) or in vivo models to map the biosynthetic pathway from C26 to C38 ULC-PUFAs, which are critical structural components of retinal and neuronal cell membranes [3].

Technical Documentation Hub

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